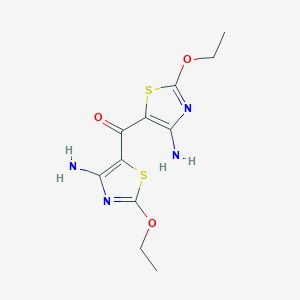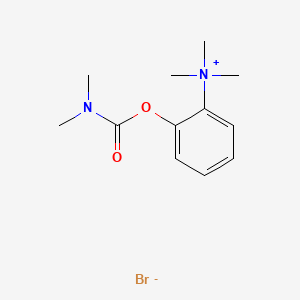
(2-Hydroxyphenyl)trimethylammonium bromide dimethylcarbamate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyphenyl)trimethylammonium bromide dimethylcarbamate involves the esterification of 3-dimethylaminophenol with dimethylcarbamoyl chloride to form the neostigmine base. This base is then reacted with methyl bromide to produce the quaternary ammonium salt . The reaction conditions typically involve the use of solvents such as ethanol or chloroform and may require heating to facilitate the reactions .
Industrial Production Methods
Industrial production of (2-Hydroxyphenyl)trimethylammonium bromide dimethylcarbamate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyphenyl)trimethylammonium bromide dimethylcarbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted ammonium compounds .
Scientific Research Applications
(2-Hydroxyphenyl)trimethylammonium bromide dimethylcarbamate has several scientific research applications:
Mechanism of Action
The compound exerts its effects by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine in the synaptic cleft. By inhibiting this enzyme, (2-Hydroxyphenyl)trimethylammonium bromide dimethylcarbamate increases the concentration of acetylcholine, thereby enhancing cholinergic transmission. This leads to improved muscle tone and strength in conditions like myasthenia gravis .
Comparison with Similar Compounds
Similar Compounds
Physostigmine: Another cholinesterase inhibitor that can cross the blood-brain barrier, unlike neostigmine.
Pyridostigmine: Similar to neostigmine but with a longer duration of action.
Edrophonium: A short-acting cholinesterase inhibitor used primarily for diagnostic purposes.
Uniqueness
(2-Hydroxyphenyl)trimethylammonium bromide dimethylcarbamate is unique in its specific use for myasthenia gravis and its inability to cross the blood-brain barrier, which limits its central nervous system effects compared to other cholinesterase inhibitors .
Properties
CAS No. |
66967-87-1 |
|---|---|
Molecular Formula |
C12H19BrN2O2 |
Molecular Weight |
303.20 g/mol |
IUPAC Name |
[2-(dimethylcarbamoyloxy)phenyl]-trimethylazanium;bromide |
InChI |
InChI=1S/C12H19N2O2.BrH/c1-13(2)12(15)16-11-9-7-6-8-10(11)14(3,4)5;/h6-9H,1-5H3;1H/q+1;/p-1 |
InChI Key |
YFNDHXKEDHTVOV-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC=C1[N+](C)(C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


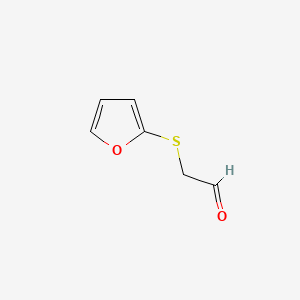
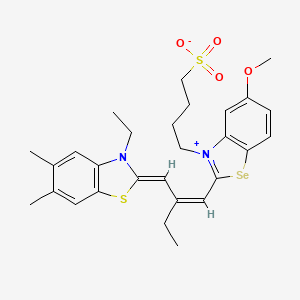
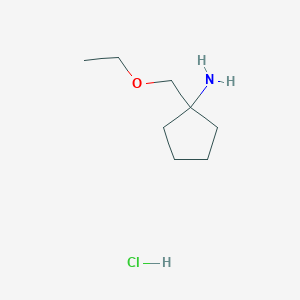
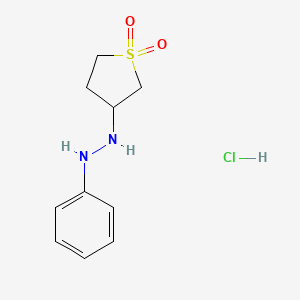
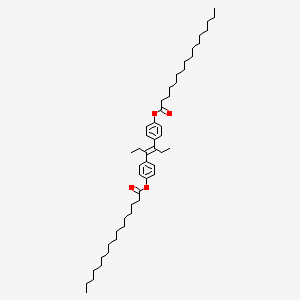
![[R-(Z)]-3,7-dimethyl-3,6-octadien-2-ol](/img/structure/B13771170.png)
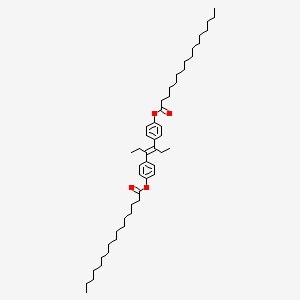
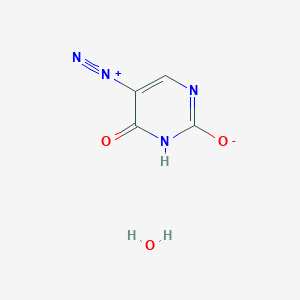
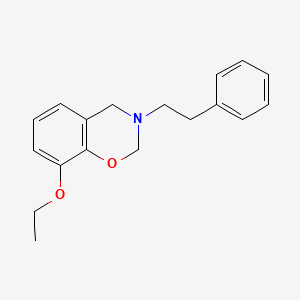
![1-[(6,7-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B13771189.png)
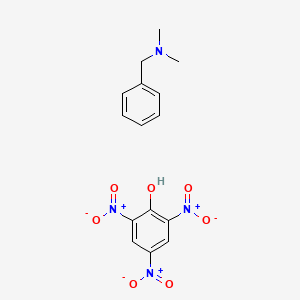
![2-[2-[4-(Dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13771213.png)
![3-[[1-(2,5-Dioxopyrrolidin-1-yl)ethyl][3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]propiononitrile](/img/structure/B13771214.png)
